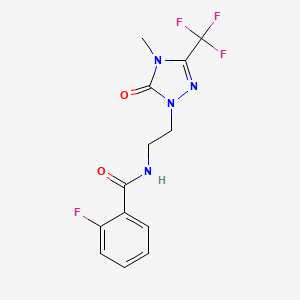![molecular formula C16H21NO4 B2629619 2-[(3,5-二甲基苯胺)亚甲基]丙二酸二乙酯 CAS No. 93514-80-8](/img/structure/B2629619.png)
2-[(3,5-二甲基苯胺)亚甲基]丙二酸二乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-[(3,5-dimethylanilino)methylene]malonate is a chemical compound with the formula C16H21NO4 . It contains a total of 42 atoms, including 21 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 4 Oxygen atoms . The molecule contains a total of 42 bonds, including 21 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aromatic secondary amine .
Molecular Structure Analysis
The molecular structure of Diethyl 2-[(3,5-dimethylanilino)methylene]malonate is characterized by a total of 42 bonds. There are 21 non-H bonds, 9 multiple bonds, 8 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, 2 aliphatic esters, and 1 aromatic secondary amine .科学研究应用
Biomedical Research
Diethyl 2-[(3,5-dimethylanilino)methylene]malonate has shown potential in biomedical research, particularly in the development of new therapeutic agents. Its structure allows it to interact with various biological targets, making it a candidate for drug design and molecular docking studies. For instance, it has been investigated for its potential anti-cancer and anti-diabetic properties due to its ability to bind effectively with specific enzymes and receptors .
Organic Synthesis
This compound is valuable in organic synthesis as a building block for more complex molecules. Its reactive methylene group can participate in various chemical reactions, including Michael additions and Knoevenagel condensations. This makes it a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .
Material Science
In material science, Diethyl 2-[(3,5-dimethylanilino)methylene]malonate is used in the development of new materials with unique properties. For example, it can be incorporated into polymers to enhance their thermal stability and mechanical strength. Additionally, its incorporation into organic electronic materials can improve their performance in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics .
Catalysis
The compound has applications in catalysis, where it can act as a ligand in metal-catalyzed reactions. Its ability to stabilize transition states and intermediates makes it useful in various catalytic processes, including asymmetric synthesis and polymerization reactions. This can lead to more efficient and selective chemical transformations .
Photonic Applications
Diethyl 2-[(3,5-dimethylanilino)methylene]malonate is also explored in photonic applications due to its nonlinear optical properties. It can be used in the development of materials for data storage, laser technology, and optical communication. Its high nonlinear optical coefficient makes it suitable for frequency conversion and other photonic applications .
Environmental Chemistry
In environmental chemistry, this compound can be used in the synthesis of environmentally friendly pesticides and herbicides. Its ability to undergo specific chemical transformations allows for the design of compounds that are effective yet biodegradable, reducing their environmental impact .
属性
IUPAC Name |
diethyl 2-[(3,5-dimethylanilino)methylidene]propanedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21NO4/c1-5-20-15(18)14(16(19)21-6-2)10-17-13-8-11(3)7-12(4)9-13/h7-10,17H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYLRFOWSCHTAEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNC1=CC(=CC(=C1)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

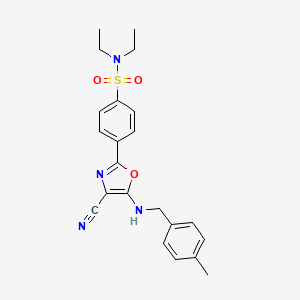
![N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2629538.png)
![(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B2629540.png)
![5-methyl-4-{[4-(trifluoromethoxy)anilino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2629543.png)
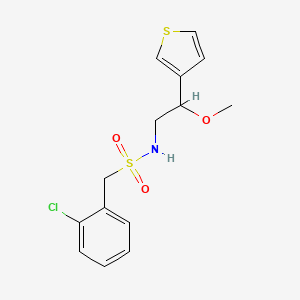
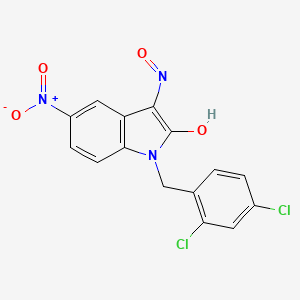
![4-(Bromomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2629549.png)
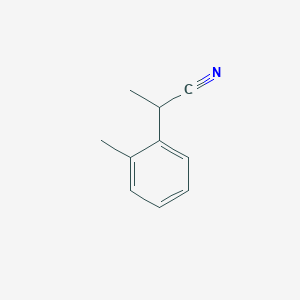
![2-Chloro-N-([1,2,4]triazolo[4,3-a]pyridin-6-yl)propanamide](/img/structure/B2629554.png)

![N-(1,3-benzodioxol-5-yl)-2-[4-(benzylamino)quinazolin-2-yl]sulfanylbutanamide](/img/structure/B2629556.png)
![2-(Chloromethyl)-5-methylimidazo[1,2-a]pyridine hydrochloride](/img/no-structure.png)
![8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-[2-oxo-2-(piperidin-1-yl)ethyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2629558.png)
